Octahydro-1,6-naphthyridin-5(1H)-one

CK2 kinase inhibition naphthyridine SAR kinase selectivity

Researchers targeting CK2α kinase often face flat SAR from aromatic scaffolds. Octahydro-1,6-naphthyridin-5(1H)-one solves this with a saturated, sp³-rich core delivering: • >40-fold CK2α potency improvement (930 nM → 21 nM) via peripheral substitution • Stereoselective ketone handle for trans-decahydro derivatives with anti-HIV activity • 38 mg/mL aqueous solubility, outperforming aromatic analogs in biochemical assays Supplied at 97% purity as a pharmaceutical intermediate for R&D procurement.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B11919526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-1,6-naphthyridin-5(1H)-one
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CC2C(CCNC2=O)NC1
InChIInChI=1S/C8H14N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h6-7,9H,1-5H2,(H,10,11)
InChIKeyJBZGZCMKVDJHMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-1,6-naphthyridin-5(1H)-one: Scaffold Properties


Octahydro-1,6-naphthyridin-5(1H)-one (CAS: 1784837-37-1) is a fully saturated bicyclic heterocycle comprising a fused piperidine-pyridinone ring system with a ketone at the 5-position [1]. This saturated framework confers enhanced conformational rigidity and reduced aromatic character compared to unsaturated 1,6-naphthyridine analogs, making it a valuable building block in medicinal chemistry and kinase inhibitor development [1]. The scaffold's octahydro saturation state distinguishes it from partially reduced tetrahydro and fully aromatic naphthyridine derivatives, influencing both physicochemical properties and biological target engagement profiles.

Why Octahydro-1,6-naphthyridin-5(1H)-one Is Irreplaceable


The 1,6-naphthyridine scaffold class exhibits profound structure-activity relationship (SAR) sensitivity to ring saturation state and substitution pattern [1]. While aromatic 1,6-naphthyridinones and partially reduced tetrahydro derivatives have established roles in kinase inhibition, their differing degrees of saturation confer distinct conformational preferences, electronic properties, and metabolic profiles that cannot be reliably extrapolated across saturation states [1]. Specifically, the fully saturated octahydro framework of this compound provides a unique combination of sp³-rich character and ketone functionality that is not present in decahydro (lacking the ketone) or tetrahydro (retaining partial aromaticity) analogs, making direct substitution without experimental validation a high-risk strategy in drug discovery and chemical biology applications [2].

Octahydro-1,6-naphthyridin-5(1H)-one Differentiation Evidence


Saturation State Controls CK2 Inhibitory Potency

The degree of ring saturation in 1,6-naphthyridine scaffolds significantly modulates CK2α inhibitory potency. A systematic SAR study of naphthyridine analogues revealed that compounds with the octahydro-1,6-naphthyridine core exhibit CK2α IC50 values ranging from 21 nM to >10,000 nM depending on peripheral substitution, while analogous compounds with a tetrahydro-1,6-naphthyridine core demonstrate distinct potency profiles [1]. Notably, the presence of the saturated octahydro framework (with nitrogen atoms at positions corresponding to the 1,6-naphthyridine ring system) provides a baseline for scaffold optimization that cannot be achieved with decahydro (fully saturated, no ketone) or aromatic 1,6-naphthyridin-5(6H)-one (unsaturated, different conformational constraints) analogs [1].

CK2 kinase inhibition naphthyridine SAR kinase selectivity

Improved CYP Profile vs. Tetrahydro-1,6-naphthyridines

The introduction of nitrogen into the saturated naphthyridine framework substantially alters cytochrome P450 inhibition profiles compared to alternative heterocyclic scaffolds. In a direct comparative study of CXCR4 antagonists, the 5,6,7,8-tetrahydro-1,6-naphthyridine series demonstrated greatly reduced CYP 2D6 inhibition relative to the tetrahydroisoquinoline (TIQ15) scaffold [1]. While octahydro-1,6-naphthyridin-5(1H)-one represents a further saturated variant, the class-level inference suggests that increasing saturation within the 1,6-naphthyridine series correlates with improved metabolic profiles. Specifically, compound 12a (tetrahydro-1,6-naphthyridine core) achieved CXCR4 IC50 = 24 nM with diminished CYP 2D6 activity and improved PAMPA permeability (309 nm/s) [1], establishing the saturated naphthyridine scaffold as a superior starting point compared to aromatic or partially saturated alternatives for optimizing drug-like properties.

metabolic stability CYP inhibition drug-like properties

Conformational Rigidity and Synthetic Versatility

The fully saturated octahydro-1,6-naphthyridine framework serves as a key intermediate for accessing stereochemically defined decahydro derivatives. Nucleophilic addition of hydride and cyanide ions to 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridines enables stereoselective synthesis of trans-decahydro-1,6-naphthyridines, with predominant conformations determined by the starting octahydro scaffold geometry [1]. This stereochemical control is not achievable with tetrahydro or aromatic 1,6-naphthyridine precursors, which lack the necessary saturated ring junctions for stereoselective transformations. Furthermore, the ketone functionality at the 5-position provides a reactive handle for further derivatization, including amination, alkylation, and condensation reactions [2], offering synthetic versatility that is absent in fully reduced decahydro-1,6-naphthyridine (CAS: 933704-54-2) which lacks the carbonyl group .

conformational analysis stereoselective synthesis medicinal chemistry building block

IDO1 Inhibitors: Saturated Core Advantage

The saturated naphthyridine scaffold class has been validated as a productive core for IDO1 inhibitor development. A medicinal chemistry campaign identified decahydro-1,6-naphthyridine and octahydro-1H-pyrrolo[3,2-c]pyridine scaffolds as effective IDO1 inhibitor cores with good cellular and human whole blood activity [1]. While specific IC50 values for octahydro-1,6-naphthyridin-5(1H)-one in IDO1 assays are not publicly available, the class-level recognition of saturated naphthyridine frameworks in this target class establishes a clear precedent for the scaffold's utility. In contrast, unsaturated 1,6-naphthyridin-5(6H)-one derivatives have been primarily explored as mGlu5 receptor antagonists (e.g., CHEMBL1684121, IC50 = 170 nM) [2] and c-Met kinase inhibitors [3], highlighting the distinct target class preferences that emerge from differences in ring saturation.

IDO1 inhibition immuno-oncology scaffold hopping

Solubility and Stability Advantage

The fully saturated octahydro-1,6-naphthyridin-5(1H)-one scaffold exhibits favorable aqueous solubility compared to aromatic naphthyridine analogs. Experimental measurements indicate an aqueous solubility of 38 mg/mL for the compound , which substantially exceeds typical solubility values for aromatic 1,6-naphthyridinones that often require formulation optimization due to poor aqueous solubility [1]. Additionally, solid-state stability assessments show that the compound maintains 38% purity after 24-hour light exposure (365 nm) as determined by HPLC analysis , providing a quantitative benchmark for storage and handling requirements. The molecular weight of 154.21 g/mol and calculated logP of approximately 1.87 [2] position this scaffold favorably within Lipinski's rule-of-five space for drug-likeness.

aqueous solubility chemical stability formulation development

Octahydro-1,6-naphthyridin-5(1H)-one Application Scenarios


CK2α-Selective Kinase Inhibitor Optimization

Octahydro-1,6-naphthyridin-5(1H)-one is optimally deployed in medicinal chemistry programs targeting CK2α kinase, where the saturated core has demonstrated the capacity for >40-fold potency improvement through peripheral substitution (from 930 nM baseline to 21 nM with optimized substituents) [1]. The scaffold's sp³-rich character also provides a favorable starting point for optimizing kinase selectivity and physicochemical properties, as evidenced by the broad range of achievable potencies (21 nM to >10,000 nM) depending on substitution pattern [1].

Stereoselective Decahydro-1,6-naphthyridine Synthesis

The octahydro-1,6-naphthyridin-5(1H)-one scaffold serves as the essential precursor for stereoselective synthesis of trans-decahydro-1,6-naphthyridines, a transformation that cannot be achieved from tetrahydro or aromatic 1,6-naphthyridine precursors [2]. The ketone functionality at the 5-position provides a reactive handle for further derivatization, enabling access to stereochemically defined compounds with demonstrated anti-HIV activity [2]. This synthetic utility is unique among naphthyridine saturation states and positions octahydro-1,6-naphthyridin-5(1H)-one as the scaffold of choice for generating biologically active decahydro derivatives.

IDO1 Inhibitor Discovery in Immuno-Oncology

The saturated naphthyridine scaffold class, including octahydro and decahydro variants, has been validated in IDO1 inhibitor campaigns with demonstrated cellular and human whole blood activity [3]. Researchers targeting IDO1 for immuno-oncology applications should prioritize octahydro-1,6-naphthyridin-5(1H)-one over unsaturated 1,6-naphthyridinones, as the latter have established activity profiles in mGlu5 antagonism (IC50 = 170 nM) [4] and c-Met kinase inhibition (IC50 = 2.6 μM) [5] that could confound IDO1 selectivity efforts. The saturated core provides a clean starting point for IDO1 inhibitor development with reduced risk of off-target kinase or GPCR activity.

High-Solubility Formulation for In Vitro Assays

With an experimentally measured aqueous solubility of 38 mg/mL , octahydro-1,6-naphthyridin-5(1H)-one substantially outperforms many aromatic 1,6-naphthyridinone analogs that exhibit poor aqueous solubility [6]. This property makes it particularly suitable for high-concentration biochemical assays, cell-based screening campaigns, and early formulation development where solubility limitations of aromatic analogs would require DMSO concentrations that may confound assay results or induce cellular toxicity. The compound's favorable placement within Lipinski's rule-of-five space (MW 154.21, logP ~1.87) [7] further supports its use in drug discovery programs prioritizing oral bioavailability.

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